molecular formula C13H14N2 B1400846 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine CAS No. 885468-60-0

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine

Cat. No.: B1400846
CAS No.: 885468-60-0
M. Wt: 198.26 g/mol
InChI Key: OGGKRFGMVHUZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine is an organic compound with the molecular formula C13H14N2 It is characterized by a pyridine ring attached to a phenyl ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine typically involves the reaction of 4-bromo-3-pyridine with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency catalysts and purification techniques .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and aromatic systems in 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine are susceptible to oxidation under specific conditions.

  • Primary Amine Oxidation :
    The ethylamine moiety can undergo oxidation to form imines or nitroso derivatives. For example, exposure to mild oxidizing agents like hydrogen peroxide (H₂O₂) in acidic media converts the amine to an imine intermediate, which can further react depending on conditions .

  • Aromatic Ring Oxidation :
    The pyridine ring may undergo oxidation in the presence of strong oxidizers like KMnO₄, leading to hydroxylation or ring-opening products. This is particularly relevant in catalytic systems involving Mn or Ru complexes .

Reaction Type Reagents/Conditions Products Yield Source
Amine oxidationH₂O₂, HCl (aq.)Imine60-70%
Pyridine oxidationKMnO₄, H₂SO₄, ΔPyridine-N-oxide45%

Nucleophilic Substitution

The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at the 2- or 4-positions.

  • Halogenation :
    Reaction with Cl₂ or Br₂ in the presence of Lewis acids (e.g., FeCl₃) yields 3-substituted pyridinyl derivatives. For example, chlorination at the 4-position of the phenyl ring has been reported under radical conditions .

  • Amination :
    Palladium-catalyzed coupling with arylboronic acids introduces substituents to the phenyl ring, as demonstrated in cross-coupling reactions for antidepressant intermediates .

Key Reaction Example :

1 4 Pyridin 3 yl phenyl ethan 1 amine+Cl2FeCl3,Δ1 4 3 chloropyridin 3 yl phenyl ethan 1 amine[2][8]\text{1 4 Pyridin 3 yl phenyl ethan 1 amine}+\text{Cl}_2\xrightarrow{\text{FeCl}_3,\Delta}\text{1 4 3 chloropyridin 3 yl phenyl ethan 1 amine}\quad[2][8]

Condensation and Cyclization

The primary amine participates in condensation reactions to form heterocyclic systems:

  • Schiff Base Formation :
    Reacts with aldehydes (e.g., benzaldehyde) to generate Schiff bases, which are precursors for metal coordination complexes .

  • Pyrazolo-Pyrimidine Synthesis :
    Condensation with β-ketoesters or enaminones under acidic conditions yields pyrazolo[1,5-a]pyrimidine derivatives, a scaffold with demonstrated antiproliferative activity .

Table : Condensation Reactions

Substrate Conditions Product Application
BenzaldehydeEtOH, reflux, 12 hrN-Benzylidene derivativeLigand synthesis
Ethyl acetoacetateH₂SO₄, ΔPyrazolo[1,5-a]pyrimidin-7-amine Anticancer research

Catalytic Hydrogenation

The pyridine ring can be hydrogenated to a piperidine derivative under high-pressure H₂ with transition metal catalysts (e.g., Pd/C or Raney Ni). This reaction modifies the compound’s aromaticity and solubility .

Mechanistic Pathway :

PyridineH2,Pd CPiperidine[6]\text{Pyridine}\xrightarrow{\text{H}_2,\text{Pd C}}\text{Piperidine}\quad[6]

Cross-Coupling Reactions

The compound’s aryl halide derivatives participate in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki Coupling :
    With 4-fluorophenylboronic acid, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation, yielding biphenyl derivatives .

  • Buchwald-Hartwig Amination :
    Forms C–N bonds with secondary amines, enabling diversification of the amine group .

Example :

1 4 3 Bromopyridin 3 yl phenyl ethan 1 amine+PhB OH 2Pd PPh 1 4 3 phenylpyridin 3 yl phenyl ethan 1 amine[2][8]\text{1 4 3 Bromopyridin 3 yl phenyl ethan 1 amine}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh }}\text{1 4 3 phenylpyridin 3 yl phenyl ethan 1 amine}\quad[2][8]

Acid-Base Reactions

The primary amine acts as a weak base, forming salts with mineral acids (e.g., HCl, H₂SO₄). These salts improve solubility for pharmaceutical formulations .

Reaction :

C13H14N2+HClC13H14N2HCl[10]\text{C}_{13}\text{H}_{14}\text{N}_2+\text{HCl}\rightarrow \text{C}_{13}\text{H}_{14}\text{N}_2·\text{HCl}\quad[10]

Scientific Research Applications

Cancer Research

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine has been studied for its potential role in cancer treatment. It acts as an inhibitor of specific kinases involved in tumor growth, particularly c-KIT, which is implicated in various cancers such as gastrointestinal stromal tumors (GISTs). The compound's ability to inhibit mutant forms of c-KIT makes it a candidate for targeted cancer therapies .

Case Study : A study demonstrated that this compound effectively reduced cell viability in GIST cells harboring c-KIT mutations. In vitro tests indicated that treatment with the compound led to a significant decrease in cell proliferation, suggesting its potential as a therapeutic agent against resistant forms of cancer .

Neuropharmacology

Research indicates that derivatives of this compound exhibit neuroprotective properties. These compounds interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Study : In animal models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation, highlighting its potential as a neuroprotective agent .

Material Science

The compound is also utilized in material science for developing organic electronics and sensors due to its electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Table 1: Applications Overview

Application AreaDescriptionRelevant Studies
Cancer ResearchInhibitor of c-KIT kinase; potential treatment for GISTs ,
NeuropharmacologyNeuroprotective effects; potential treatment for neurodegenerative diseases
Material ScienceUsed in organic electronics and sensors ,

Mechanism of Action

The mechanism of action of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a phenyl ring and an ethanamine group makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Biological Activity

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine, also known as a pyridine-derived compound, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Antimicrobial Activity

Research indicates that compounds with pyridine moieties exhibit significant antimicrobial properties. A study highlighted that similar pyridine-based compounds displayed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial cell wall synthesis or metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli ATCC 873925 μg/mL
S. aureus ATCC 2592350 μg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibited the proliferation of several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer cells. The cytotoxic effects were assessed using the MTT assay, revealing IC50 values that indicate promising potential for further development .

Cell LineIC50 Value (μM)
HCT-11615
MCF-720

Antiviral Activity

Pyridine derivatives have shown potential in combating viral infections. A study focused on their effectiveness against Chlamydia trachomatis, suggesting that modifications to the pyridine structure could enhance selectivity and potency against specific pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, disrupting cellular functions.
  • Receptor Modulation : It may act as a modulator for specific receptors involved in signaling pathways related to inflammation or cancer progression.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against a panel of antibiotic-resistant bacteria. Results showed that it exhibited significant antibacterial activity, particularly when combined with existing antibiotics, enhancing their efficacy .

Case Study 2: Anticancer Screening

A series of derivatives based on the core structure were synthesized and screened for antiproliferative activity. Notably, one derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating a potential new avenue for cancer treatment .

Properties

IUPAC Name

1-(4-pyridin-3-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10(14)11-4-6-12(7-5-11)13-3-2-8-15-9-13/h2-10H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGKRFGMVHUZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885468-60-0
Record name 1-[4-(pyridin-3-yl)phenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine
Reactant of Route 3
Reactant of Route 3
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine
Reactant of Route 4
Reactant of Route 4
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine
Reactant of Route 5
Reactant of Route 5
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine
Reactant of Route 6
Reactant of Route 6
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.